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molecular formula C10H12BrNO3 B1398872 2-Tert-butyl-4-bromo-5-nitrophenol CAS No. 873055-68-6

2-Tert-butyl-4-bromo-5-nitrophenol

Cat. No. B1398872
M. Wt: 274.11 g/mol
InChI Key: DSCBCIRZXMTSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741925B2

Procedure details

To a mixture of 2-tert-butyl-4-bromo-5-nitrophenol (C-14-a) (1.5 g, 5.5 mmol) and Cs2CO3 (2.2 g, 6.6 mmol) in DMF (6 mL) was added methyl iodide (5150 μL, 8.3 mmol). The mixture was stirred at room temperature for 4 h, diluted with H2O and extracted twice with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. After removal of solvent, the residue was washed with hexane to yield 1-tert-butyl-2-methoxy-5-bromo-4-nitrobenzene (1.1 g, 69%). 1H NMR (400 MHz, CDCl3) δ 7.58 (s, 1H), 7.44 (s, 1H), 3.92 (s, 3H), 1.39 (s, 9H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5150 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([Br:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[C:16]([O-])([O-])=O.[Cs+].[Cs+].CI>CN(C=O)C.O>[C:1]([C:5]1[CH:10]=[C:9]([Br:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH3:16])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)Br)[N+](=O)[O-])O
Name
Cs2CO3
Quantity
2.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5150 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of solvent
WASH
Type
WASH
Details
the residue was washed with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)Br)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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